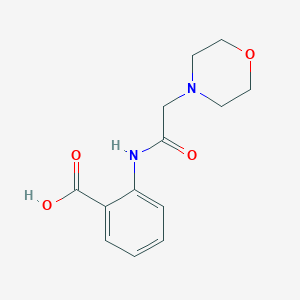

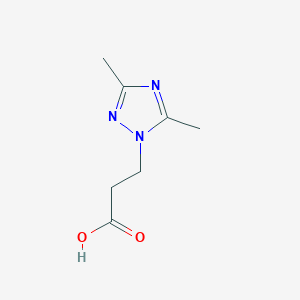

![molecular formula C12H16N2O5 B1299455 N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide CAS No. 61206-72-2](/img/structure/B1299455.png)

N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including chlorination, condensation, hydrolysis, and aminolysis. For instance, a new synthesis technology for a similar compound, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide, was developed using hexanedioic acid monomethyl ester as a raw material, yielding a high purity product . Another example is the synthesis of 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine through addition alkylation of diethyl triamine with epoxyethane . These methods highlight the importance of selecting appropriate starting materials and protecting groups to achieve high yields and purity in the synthesis of complex organic molecules.

Molecular Structure Analysis

Structural studies of related compounds, such as N-(2-hydroxy-1-naphthylmethylene)-1-pyrenamine (NPY) and N,N'-bis(2-hydroxy-1-naphthylmethylene)-p-phenylenediamine (DNP), reveal the presence of intramolecular hydrogen bonds and π-electron delocalization effects . These structural features can influence the stability and reactivity of the compounds. Solid-state NMR measurements have been used to study the relative stabilization of the proton-transferred form compared to ordinary N-salicylideneanilines .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes aminolysis, phosphitylation, and reactions with formic acid and formaldehyde to produce N-methylated derivatives . The synthesis of oligonucleotide glycoconjugates using orthogonally protected bis(hydroxymethyl)-N,N'-bis(3-hydroxypropyl)malondiamide phosphoramidite as a key building block demonstrates the versatility of these compounds in forming complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using various analytical techniques, such as 1H NMR, spectral characterization, and electrochemical impedance spectroscopy . For example, the inhibitory effect of N,N'-bis(1-phenylethanol)ethylenediamine against steel corrosion in HCl media was studied, showing that both physical and chemical adsorptive interactions occur via π-bonding electrons, NH, and OH groups . Additionally, the antimicrobial activity of N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives against various bacteria was evaluated, indicating potential applications in developing novel synthetic compounds with enhanced activity .

Wissenschaftliche Forschungsanwendungen

Dental Restorations

N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide (NDMH) has been synthesized for use in dental resin mixtures, replacing triethylene glycol dimethacrylate (TEGDMA) and non-polymerizable amine as a coinitiator. NDMH in combination with bis-GMA, camphorquinone (CQ), and ethyl-4-dimethylaminobenzoate (EDAB) showed comparable final conversions and physical and mechanical properties to conventional photocuring dental resins. NDMH offers the advantage of copolymerizing with bis-GMA and TEGDMA, limiting extractable amine (Nie & Bowman, 2002).

Hydrogen Bonding Studies

The hydrogen bonding in compounds related to N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide has been studied. For instance, N,N'-bis[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]malonamide was examined for its hydrogen bonding properties, revealing a three-dimensional supramolecular framework formed by a mixture of chains and dimers through strong hydrogen bonds (Fernandes, Wardell, & Skakle, 2002).

Biobased Polyester Synthesis

2,5-Bis(hydroxymethyl)furan, structurally similar to N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide, has been used in enzymatic polymerization to create novel biobased furan polyesters. These polyesters have potential applications due to their physical properties and biobased nature (Jiang et al., 2014).

Proton Transfer Studies

Proton transfer in compounds structurally related to N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide has been studied. For example, N-(2-hydroxy-1-naphthylmethylene)-1-pyrenamine and N,N'-bis(2-hydroxy-1-naphthylmethylene)-p-phenylenediamine were examined to understand the proton transfer mechanisms in the crystalline state, which is influenced by π-electron delocalization (Inabe et al., 1994).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-N-phenyloxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c15-6-12(7-16,8-17)14-11(19)10(18)13-9-4-2-1-3-5-9/h1-5,15-17H,6-8H2,(H,13,18)(H,14,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKDFMNTFHZUOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=O)NC(CO)(CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70367096 |

Source

|

| Record name | N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide | |

CAS RN |

61206-72-2 |

Source

|

| Record name | N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-Methoxyphenoxy)ethyl]-N-(3-pyridinylmethyl)amine](/img/structure/B1299384.png)

![[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid](/img/structure/B1299394.png)

![E,E-3-[4'-(3-Carboxy-acryloylamino)-biphenyl-4-ylcarbamoyl]-acrylic acid](/img/structure/B1299408.png)

![3-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)phenylcarbamoyl]-acrylic acid](/img/structure/B1299410.png)

![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1299411.png)

![4H-chromeno[4,3-d]thiazol-2-amine](/img/structure/B1299413.png)

![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide](/img/structure/B1299414.png)